Zinc tetramethyl bis(phosphate)

Description

Chemical Identity and Nomenclature

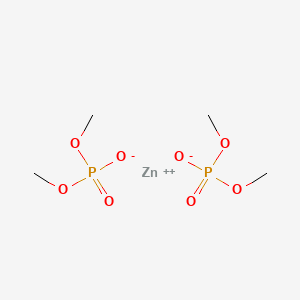

Zinc tetramethyl bis(phosphate), with the molecular formula $$ \text{C}4\text{H}{12}\text{O}8\text{P}2\text{Zn} $$, is a zinc-containing organophosphate featuring four methyl groups bonded to phosphate moieties. The compound’s systematic name, bis(dimethoxyphosphinoyloxy)zinc, reflects its structural configuration, where two dimethyl phosphate ligands coordinate to a central zinc atom. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature further clarifies its identity as a zinc salt of dimethyl phosphate.

Key identifiers include its CAS Registry Number (73008-55-6) and molecular weight of 371.6 g/mol. The compound’s structure has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a tetrahedral geometry around the zinc center.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}4\text{H}{12}\text{O}8\text{P}2\text{Zn} $$ | |

| CAS Number | 73008-55-6 | |

| Molecular Weight | 371.6 g/mol | |

| Coordination Geometry | Tetrahedral |

Historical Context and Discovery Milestones

The synthesis of zinc tetramethyl bis(phosphate) emerged alongside advancements in hydrothermal methods for organometallic compounds during the late 20th century. Early work on zinc phosphates, such as zinc dimethyl phosphate ($$ \text{Zn[O}2\text{P(OCH}3\text{)}2\text{]}2 $$), laid the groundwork for understanding the structural versatility of zinc-organophosphate systems. The development of single-crystal X-ray diffraction techniques in the 1990s enabled precise characterization of its one-dimensional polymeric chains, where zinc and phosphate tetrahedra alternate to form extended networks.

A pivotal milestone occurred in 1994 with the publication of the first detailed crystallographic analysis of zinc dimethyl phosphate, which shares structural similarities with zinc tetramethyl bis(phosphate). This study revealed the compound’s capacity to form infinite chains stabilized by van der Waals interactions between methyl groups. Subsequent research in the 2020s expanded into designing two-dimensional zinc organophosphate frameworks, leveraging methyl-substituted ligands to modulate interchain packing.

Role in Organophosphorus Chemistry

Zinc tetramethyl bis(phosphate) occupies a critical niche in organophosphorus chemistry due to its hybrid inorganic-organic structure. The zinc-phosphorus-oxygen (Zn-P-O) backbone serves as a model system for studying:

- Coordination Flexibility : The zinc atom’s ability to adopt tetrahedral or octahedral geometries, depending on ligand substituents.

- Polymer Formation : Its propensity to form one-dimensional chains or two-dimensional networks via vertex-sharing tetrahedra.

- Ligand Design : The influence of methyl groups on solubility and reactivity, enabling tailored applications in catalysis and materials science.

Comparative studies with related compounds, such as zinc bisphosphate ($$ \text{Zn[O}2\text{P(OR)}2\text{]}_2 $$), highlight the role of alkyl substituents in tuning physicochemical properties. For instance, methyl groups enhance thermal stability compared to bulkier alkyl chains, as demonstrated in thermogravimetric analyses.

In catalytic applications, the Lewis acidity of the zinc center facilitates phosphorylation reactions, while the phosphate ligands act as stabilizing agents. Recent innovations include its use as a corrosion inhibitor for mild steel, where its polymeric structure forms a protective layer on metal surfaces. These advancements underscore its dual utility as both a structural motif and a functional material in synthetic chemistry.

Properties

CAS No. |

73008-55-6 |

|---|---|

Molecular Formula |

C4H12O8P2Zn |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

zinc;dimethyl phosphate |

InChI |

InChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

LPLDJVOZPVFBGS-UHFFFAOYSA-L |

Canonical SMILES |

COP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc tetramethyl bis(phosphate) typically involves the reaction of zinc salts with phosphoric acid derivatives under controlled conditions. One common method is the hydrothermal reaction, where zinc salts and phosphoric acid are reacted at elevated temperatures and pressures to form the desired compound . The reaction conditions, such as temperature, pH, and molar ratios, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of zinc tetramethyl bis(phosphate) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their scalability and ability to produce high-purity products. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and high yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Zinc tetramethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Zinc tetramethyl bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate derivatives, while substitution reactions can produce a variety of organophosphate compounds .

Scientific Research Applications

Flame Retardancy

Zinc tetramethyl bis(phosphate) has been investigated for its effectiveness as a flame retardant in polymer materials. Recent studies have focused on enhancing the flame retardant properties of polypropylene by incorporating zinc organophosphate compounds. The research indicates that zinc tetramethyl bis(phosphate) can significantly improve fire resistance, making it suitable for use in various applications, including construction materials and textiles .

Key Findings:

- Effective in reducing flammability of polypropylene.

- Enhances thermal stability and char formation during combustion.

Corrosion Inhibition

Another significant application of zinc tetramethyl bis(phosphate) is its role as a corrosion inhibitor. Zinc-based organophosphates are known for their ability to form protective films on metal surfaces, thereby preventing corrosion. Studies have shown that these compounds can effectively protect mild steel from rusting in various environments, including acidic and saline conditions .

Corrosion Inhibition Mechanism:

- Forms a protective barrier on metal surfaces.

- Reduces the electrochemical reactions responsible for corrosion.

Biological Applications

Zinc compounds have been widely studied for their biological significance, particularly in nutrition and health. Zinc tetramethyl bis(phosphate) is being researched for its potential role in enhancing zinc bioavailability and its effects on metabolic processes. It has been suggested that zinc supplementation may play a role in mitigating the severity of diseases such as COVID-19 by supporting immune function .

Biological Insights:

- Zinc is essential for numerous enzymatic functions.

- Potential benefits in disease prevention and health maintenance.

Case Study 1: Flame Retardant Efficacy

A study evaluated the performance of zinc tetramethyl bis(phosphate) as a flame retardant in polypropylene composites. The results indicated a marked improvement in ignition resistance and reduced heat release rates compared to untreated samples.

Case Study 2: Corrosion Resistance Testing

In a controlled environment, mild steel samples coated with zinc tetramethyl bis(phosphate) were subjected to saline exposure. The samples demonstrated significantly lower corrosion rates compared to uncoated controls, highlighting the compound's effectiveness as a protective agent.

Mechanism of Action

The mechanism of action of zinc tetramethyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It also plays a role in regulating cellular processes by modulating the activity of signaling pathways such as the NF-κB pathway . The precise mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O)

- Structure: Inorganic zinc salt with phosphate anions and water of crystallization.

- Properties :

- Zinc tetramethyl bis(phosphate), with methyl groups, likely has lower thermal stability but enhanced solubility in organic solvents.

2.2 Trimethylphenyl Phosphate (TMPP)

- Structure: Organophosphate ester with three methyl and one phenyl group.

- Properties :

- Contrast :

2.3 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (II) [Zn(TMHD)₂]

- Structure : Zinc complex with β-diketonate ligands.

- Properties :

- Contrast: Zn(TMHD)₂ is a non-phosphorus metal-organic complex. Zinc tetramethyl bis(phosphate) differs in ligand type (phosphate vs. diketonate), which affects coordination geometry and reactivity.

2.4 Tetrabenzyl Pyrophosphate

- Structure : Benzyl-substituted pyrophosphate ester.

- Properties :

- Contrast :

- Tetrabenzyl pyrophosphate’s bulkier benzyl groups reduce solubility in polar solvents compared to methyl-substituted analogs. Zinc tetramethyl bis(phosphate) may offer a balance between solubility and steric effects due to smaller methyl groups.

Key Research Insights

- Thermal Stability: Zinc phosphate tetrahydrate’s high melting point (846–855°C) contrasts sharply with organophosphates like TMPP, which degrade at lower temperatures. Zinc tetramethyl bis(phosphate) is expected to decompose below 300°C due to organic components .

- Biological Activity: Zinc complexes (e.g., Zn(TMHD)₂) and organophosphates (e.g., Compound 1 in ) show antimicrobial or enzymatic inhibition properties. Zinc tetramethyl bis(phosphate) may share these traits, warranting further study .

- Solubility Trends: Methyl groups enhance organic solubility compared to inorganic phosphates but reduce polarity relative to benzyl-substituted analogs .

Biological Activity

Zinc tetramethyl bis(phosphate) (ZnTMP) is a complex compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.

Zinc is a crucial trace element involved in numerous biological processes. It plays a role in enzyme function, DNA synthesis, and immune response. The unique properties of zinc ions, such as being redox-inactive and having a strong Lewis acid character, allow them to participate in various biochemical pathways without generating free radicals, which can be detrimental to cellular integrity .

ZnTMP, as a zinc complex, may exhibit enhanced biological activity compared to simple zinc salts. Its structure allows for potential interactions with biological molecules, influencing cellular signaling pathways and enzymatic activities. For instance, zinc complexes have been shown to modulate the NF-κB signaling pathway, which is critical in inflammation and cell survival .

Anticancer Properties

Recent studies indicate that zinc complexes can act as anticancer agents. For example, zinc derivatives have demonstrated low toxicity and various cellular targets compared to traditional metal-based drugs. They can catalyze hydrolytic reactions that may lead to DNA cleavage and subsequent anti-tumor activity .

Table 1: Summary of Anticancer Activities of Zinc Complexes

Vascular Health

Zinc's role in vascular health has also been studied extensively. ZnTMP may inhibit phosphate-induced vascular calcification by upregulating the expression of TNFAIP3, a protein that suppresses the NF-κB pathway. This mechanism highlights the importance of zinc in preventing pathological calcification associated with chronic kidney disease (CKD) .

Case Study: Zinc Supplementation in CKD Patients

- Objective : To evaluate the effects of zinc supplementation on vascular calcification.

- Findings : Patients with CKD showed improved vascular health markers following zinc supplementation, indicating its potential therapeutic role .

Intracellular Zinc Homeostasis

Zinc homeostasis is vital for maintaining cellular functions. Disruption in zinc levels can lead to oxidative stress and cell death. Studies have shown that intracellular zinc depletion can trigger reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis in certain pathogens like Leishmania donovani. This suggests that compounds like ZnTMP could be leveraged for therapeutic interventions targeting intracellular zinc levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.